molecular formula C41H29N8Na3O11S3 B12380989 trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B12380989
M. Wt: 974.9 g/mol
InChI Key: GJRUEHLEWXORDW-UHFFFAOYSA-K
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Description

Trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate, followed by coupling with appropriate aromatic compounds under controlled pH and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The final product is purified through filtration and recrystallization to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the cleavage of azo bonds, resulting in the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, quinonoid structures, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a dye in various analytical techniques to visualize and quantify chemical reactions.

    Biology: Employed in staining biological samples for microscopic analysis.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved include interactions with various substrates and enzymes that facilitate its binding and stability in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-amino-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
  • Trisodium 5-amino-3-[[4-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]phenyl]azo]phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate

Uniqueness

The uniqueness of trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate lies in its complex structure, which provides exceptional stability and intense coloration compared to similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.

Properties

Molecular Formula

C41H29N8Na3O11S3

Molecular Weight

974.9 g/mol

IUPAC Name

trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C41H32N8O11S3.3Na/c1-23-4-2-3-5-32(23)43-34-22-30(50)16-19-33(34)47-44-27-10-6-24(7-11-27)25-8-12-28(13-9-25)45-48-39-35(62(55,56)57)20-26-21-36(63(58,59)60)40(41(51)37(26)38(39)42)49-46-29-14-17-31(18-15-29)61(52,53)54;;;/h2-22,43,50-51H,42H2,1H3,(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3

InChI Key

GJRUEHLEWXORDW-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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